Tert-butyl 3-(aminomethyl)-5-methylhexanoate
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Overview
Description
Tert-butyl 3-(aminomethyl)-5-methylhexanoate is an organic compound with the molecular formula C12H25NO2. This compound is characterized by the presence of a tert-butyl ester group, an aminomethyl group, and a methyl-substituted hexanoate chain. It is commonly used in organic synthesis and has applications in various fields including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(aminomethyl)-5-methylhexanoate typically involves the esterification of 3-(aminomethyl)-5-methylhexanoic acid with tert-butyl alcohol. This reaction is often catalyzed by strong acids such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually involve refluxing the reactants in an organic solvent like toluene or dichloromethane .
Industrial Production Methods
In industrial settings, the production of tert-butyl esters often employs continuous flow reactors to enhance efficiency and yield. The use of heterogeneous catalysts, such as acidic ion-exchange resins, can also be employed to facilitate the esterification process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(aminomethyl)-5-methylhexanoate can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Tert-butyl 3-(aminomethyl)-5-methylhexanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the synthesis of biologically active compounds and as a probe in biochemical studies.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl 3-(aminomethyl)-5-methylhexanoate involves its interaction with various molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-(aminomethyl)phenylcarbamate: Similar structure but with a phenyl group instead of a hexanoate chain.
Tert-butyl carbanilate: Contains a tert-butyl ester group and a phenylcarbamate moiety.
Uniqueness
Tert-butyl 3-(aminomethyl)-5-methylhexanoate is unique due to its specific combination of functional groups, which imparts distinct reactivity and applications. The presence of both an aminomethyl group and a tert-butyl ester group allows for versatile chemical transformations and interactions in various research and industrial contexts.
Properties
Molecular Formula |
C12H25NO2 |
---|---|
Molecular Weight |
215.33 g/mol |
IUPAC Name |
tert-butyl 3-(aminomethyl)-5-methylhexanoate |
InChI |
InChI=1S/C12H25NO2/c1-9(2)6-10(8-13)7-11(14)15-12(3,4)5/h9-10H,6-8,13H2,1-5H3 |
InChI Key |
POJOFZKIWCCJAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CC(=O)OC(C)(C)C)CN |
Origin of Product |
United States |
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